N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
This compound is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 3-phenyl-1,2,4-oxadiazole methyl group at position 3 and an acetamide side chain at position 3. The butan-2-yl group on the acetamide nitrogen distinguishes it from related derivatives.
Properties
IUPAC Name |
N-butan-2-yl-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-3-16(2)27-20(32)13-31-19-12-8-7-11-18(19)22-23(31)25(33)30(15-26-22)14-21-28-24(29-34-21)17-9-5-4-6-10-17/h4-12,15-16H,3,13-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAOBUSSRISHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC=CC=C2C3=C1C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions.
Construction of the pyrimido[5,4-b]indole core: This involves cyclization reactions, often using hydrazine and aldehydes.
Attachment of the butan-2-yl group: This step may involve alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s properties may be explored for applications in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes, potentially inhibiting their activity by binding to the active site . The pyrimido[5,4-b]indole core may also play a role in modulating biological pathways by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, bioactivity, and synthetic pathways:
Structural Analogues
Key Differences and Implications
- Oxadiazole Substituents: The target’s 3-phenyl-1,2,4-oxadiazole group (electron-deficient aromatic ring) may enhance metabolic stability compared to benzyl () or methyl-oxadiazole () variants .
Side Chain Variations :
Bioactivity Trends
- Enzyme Inhibition: Compounds with 1,3,4-oxadiazole sulfanyl groups () exhibit measurable enzyme inhibition, though potency varies with substituents .
Stability and Selectivity :
- The phenyl-oxadiazole moiety in the target molecule may resist oxidative degradation better than benzyl-substituted analogues (), a critical factor in drug development .
Biological Activity
N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A pyrimido[5,4-b]indole core
- An oxadiazole ring
- A butan-2-yl substituent
This combination of functional groups may contribute to its biological activity, particularly in medicinal chemistry applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to oxadiazole derivatives. For instance:
- Bactericidal Effects : Compounds similar to this compound have shown strong bactericidal effects against various strains of Staphylococcus spp. and other Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of gene transcription related to biofilm formation .
| Compound Type | Target Organisms | Observed Activity |
|---|---|---|
| Oxadiazole Derivatives | Staphylococcus spp. | Strong bactericidal effect |
| Gram-negative bacteria | Variable activity |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cell lines:
- Compounds similar to this compound displayed low cytotoxicity at various concentrations. For example, certain derivatives did not significantly affect cell viability and sometimes even enhanced it .
The biological mechanisms through which this compound exerts its effects are still under investigation. However:
- Oxidative Stress : The compound may induce oxidative stress in microbial cells leading to cell death.
- Enzyme Inhibition : It is hypothesized that the compound could inhibit key enzymes involved in metabolic pathways of pathogens.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .
Study 2: Cytotoxicity Profiling
In a detailed cytotoxicity study involving multiple cell lines (L929 and A549), it was found that some derivatives increased cell viability at lower concentrations while maintaining low toxicity profiles .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| L929 | 100 | 90 |
| A549 | 50 | 110 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
